2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Overview
Description
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate is a fluorinated organic compound with the molecular formula C16H21F3N2O3. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate typically involves the reaction of 2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethylamine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
2,2,2-Trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoroethyl N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
- 2,2,2-Trifluoroethyl N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
- 2,2,2-Trifluoroethyl N-[2-(4-nitrophenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate
Uniqueness
Compared to similar compounds, 2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-23-13-6-4-12(5-7-13)14(21-8-2-3-9-21)10-20-15(22)24-11-16(17,18)19/h4-7,14H,2-3,8-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMAOEAKLWXYSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)OCC(F)(F)F)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122923 | |
Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872103-75-8 | |
Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872103-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, [2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]-, 2,2,2-trifluoroethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501122923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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